(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl
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Overview
Description
(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane backbone with two amine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine typically involves the reduction of corresponding nitro compounds or the reductive amination of ketones. One common method includes the reduction of 2-methoxyphenylacetonitrile using hydrogen in the presence of a palladium catalyst to yield the desired diamine. Another approach involves the reductive amination of 2-methoxyphenylacetone with ammonia or an amine source in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2HCl often employs catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2HCl has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of target proteins. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Hydroxyphenyl)ethane-1,2-diamine: Similar structure but with a hydroxy group instead of a methoxy group.
(1R)-1-(2-Chlorophenyl)ethane-1,2-diamine: Contains a chlorine atom instead of a methoxy group.
(1R)-1-(2-Methylphenyl)ethane-1,2-diamine: Features a methyl group in place of the methoxy group.
Uniqueness
The presence of the methoxy group in (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H16Cl2N2O |
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Molecular Weight |
239.14 g/mol |
IUPAC Name |
(1R)-1-(2-methoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;;/h2-5,8H,6,10-11H2,1H3;2*1H/t8-;;/m0../s1 |
InChI Key |
WUCSBTHJDCNMSI-JZGIKJSDSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CN)N.Cl.Cl |
Canonical SMILES |
COC1=CC=CC=C1C(CN)N.Cl.Cl |
Origin of Product |
United States |
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